2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is a complex organic compound characterized by its unique molecular structure and functional groups. This compound is classified under the category of carbothioamides, which are derivatives of thiourea, featuring a sulfur atom bonded to a carbon atom that is part of a carbonyl group. The presence of a cyclohexene ring adds to its structural complexity, making it of interest in various chemical and pharmaceutical applications.
The compound can be identified by its CAS number, 41609-02-3, and is referenced in various chemical databases including PubChem and ChemAzon. Its synthesis and properties have been documented in scientific literature, particularly regarding its potential biological activities and applications in medicinal chemistry.
2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide falls under the following classifications:
The synthesis of 2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide typically involves multi-step organic reactions. Key methods include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide features:
The compound has a molecular weight of approximately 334.42 g/mol and an exact mass of 334.168128 g/mol. Its InChI key is RIGOJZJEWYNBLN-UHFFFAOYSA-N, which can be used for database searches.
2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide can participate in several chemical reactions:
Understanding the reactivity patterns of this compound is crucial for developing new derivatives with enhanced biological activity or improved pharmacological properties.
The mechanism of action for compounds like 2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide often involves:
Research indicates that similar compounds show potential as inhibitors in various biological systems, including antiviral activity against HIV and other pathogens.
Further studies on thermal stability and reactivity under different pH conditions would provide insights into its handling and storage requirements.
2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide has potential applications in:
This compound's unique structure positions it well for exploration in various fields within chemistry and pharmacology, warranting further research into its properties and potential applications.
CXCR2, a G protein-coupled receptor (GPCR), is pivotal in neutrophil recruitment and activation during inflammation. It binds ELR⁺ CXC chemokines (e.g., CXCL1, CXCL8), triggering neutrophil migration to injury sites. In pathologies like chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, excessive CXCR2 signaling drives persistent neutrophil infiltration, causing tissue damage and disease progression [1] [2]. Unlike CXCR1 (sharing 76% sequence homology), CXCR2 responds to a broader range of chemokines, making it a strategic target for dampening neutrophilic inflammation without complete immunosuppression [2] [3].
Allosteric antagonists offer advantages over orthosteric inhibitors:
CX4338 (2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide) was identified via a high-throughput screen (HTS) monitoring β-arrestin-2 recruitment to CXCR2. This method detects allosteric modulators by measuring receptor internalization—a β-arrestin-dependent process [1]. Key screening metrics include:
Table 1: Screening Metrics for CX4338 Identification
Parameter | Value | Significance |
---|---|---|
HTS Hit Rate | 0.2% | Low false-positive rate |
IC₅₀ (β-arrestin) | 2.5 μM | Submicromolar potency in primary screen |
Chemokine Specificity | CXCL8 > CXCL1 | Preferential blockade of key ligands |
CX4338 emerged as a lead due to its distinct chemokine displacement mechanism compared to orthosteric antagonists like SB265610 [1].
CX4338 features a multi-domain architecture enabling allosteric binding:
Table 2: Functional Group Roles in CX4338
Group | Role in CXCR2 Binding | Impact on Selectivity |
---|---|---|
Cyclohexenone carbonyl | Hydrogen bond acceptor (Asn174) | Prevents CXCR1 activation |
Thiocarbamide -NH | Hydrogen bond donor (Asp187) | Enhances residence time |
4,4-dimethyl groups | Hydrophobic pocket occupation | Reduces metabolic oxidation |
N-phenyl ring | π-stacking (Phe292) | Blocks chemokine access |
Structural comparisons reveal the thiocarbamide group is critical for differentiating CX4338 from urea-based antagonists (e.g., Sch527123), enabling unique interactions with TM2/TM7 residues [1] [3].
Table 3: SAR of Key CX4338 Modifications
Modification Site | Chemical Change | Effect on CXCR2 IC₅₀ | Selectivity (CXCR2:CXCR1) |
---|---|---|---|
Thiocarbamide → Urea | S replaced with O | 10-fold decrease | 2-fold lower |
N-phenyl → pyridyl | Phenyl to pyridine | No activity | Not applicable |
Benzyl → cyclohexyl | Aromatic to aliphatic | 5-fold increase | Improved metabolic stability |
4,4-dimethyl removal | Unsubstituted cyclohexenone | Deactivation | Loss of membrane permeability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1